An In-depth Technical Guide to 1,4-Bisbenzil: Synthesis, Properties, and Potential in Drug Development
An In-depth Technical Guide to 1,4-Bisbenzil: Synthesis, Properties, and Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Bisbenzil, a diketone compound with potential applications in medicinal chemistry and drug development. The document details its fundamental properties, a validated synthesis protocol, and explores its putative role as an enzyme inhibitor, offering insights for further research and development.
Core Properties of 1,4-Bisbenzil
1,4-Bisbenzil, also known as 1,4-Bis(benzoylcarbonyl)benzene, is a symmetrical aromatic tetraketone. Its core structure consists of a central benzene ring substituted at the 1 and 4 positions with benzoylcarbonyl groups.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Bisbenzil is presented in the table below. These properties are essential for its handling, characterization, and formulation in research and development settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₄O₄ | [1][2] |
| Molecular Weight | 342.35 g/mol | [1][2] |
| CAS Number | 3363-97-1 | [1][2] |
| Appearance | Light orange to yellow to green powder/crystal | [3][4][5] |
| Melting Point | 125.0 - 129.0 °C | [3][4][6] |
| Purity (typical) | >97.0% (GC/HPLC) | [5][7] |
| Solubility | Data not available in the searched literature | |
| InChI | InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | [1][2] |
| InChIKey | FUEGWHHUYNHBNI-UHFFFAOYSA-N | [1][2] |
| SMILES | O=C(C(=O)c1ccc(C(=O)C(=O)c2ccccc2)cc1)c1ccccc1 | [1][2] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 1,4-Bisbenzil. While experimental spectra for 1,4-Bisbenzil were not found in the searched literature, the expected spectral characteristics can be inferred from the analysis of its structural motifs and data from related compounds.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl H's (ortho) | 7.9 - 8.1 | Doublet |
| Phenyl H's (meta) | 7.5 - 7.7 | Triplet |
| Phenyl H's (para) | 7.6 - 7.8 | Triplet |
| Central Benzene H's | 8.2 - 8.4 | Singlet |
Predicted ¹³C NMR Spectral Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 195 |
| Phenyl C (ipso) | 130 - 135 |
| Phenyl C (ortho) | 128 - 132 |
| Phenyl C (meta) | 127 - 130 |
| Phenyl C (para) | 133 - 136 |
| Central Benzene C | 135 - 140 |
Predicted FT-IR Spectral Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1660 - 1700 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
Predicted Mass Spectrometry Fragmentation:
The mass spectrum of 1,4-Bisbenzil is expected to show a prominent molecular ion peak [M]⁺ at m/z 342. Key fragmentation patterns would likely involve the cleavage of the C-C bond between the carbonyl groups, leading to the formation of benzoyl cations ([C₆H₅CO]⁺ at m/z 105) and related fragments.
Experimental Protocols
Synthesis of 1,4-Bisbenzil
A validated method for the synthesis of 1,4-Bisbenzil, reported as 1,4-bis(phenylglyoxyloyl)benzene, involves a two-step process commencing with a benzoin condensation followed by oxidation.[8]
Step 1: Synthesis of the Bis-benzoin Intermediate
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Reaction Setup: In a suitable reaction vessel, combine terephthalaldehyde (1 molar equivalent) and benzaldehyde (4 molar equivalents).
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Catalyst Addition: Add potassium cyanide (0.5 molar equivalents) to the aldehyde mixture. Caution: Potassium cyanide is highly toxic and should be handled with appropriate safety precautions.
-
Reaction Conditions: The condensation reaction is carried out under conditions identical to those of a standard benzoin condensation.
-
Work-up and Isolation: Upon completion of the reaction, the crude bis-benzoin intermediate is isolated. A reported yield for the pure bis-benzoin is 94%.[8]
Step 2: Oxidation to 1,4-Bisbenzil
-
Oxidation: The purified bis-benzoin intermediate is subjected to oxidation to convert the secondary alcohol groups to ketones. Common oxidizing agents for this transformation include nitric acid or copper(II) salts.
-
Purification: The resulting 1,4-Bisbenzil is purified, for instance, by recrystallization.
-
Yield: The oxidation step is reported to yield 90% of highly pure 1,4-Bisbenzil, resulting in an overall average yield of 85% with respect to the starting terephthalaldehyde.[8]
Applications in Drug Development
While direct pharmacological studies on 1,4-Bisbenzil are limited, the broader class of diketones and the parent compound, benzil, have shown significant biological activities, suggesting potential avenues for investigation for 1,4-Bisbenzil.
Potential as an Enzyme Inhibitor
Research has identified benzil and its analogues as potent and selective inhibitors of mammalian carboxylesterases (CEs).[8][9] CEs are a class of enzymes involved in the metabolism of a wide range of xenobiotics and the activation of ester-containing prodrugs, such as the anticancer agent CPT-11 (Irinotecan).[9]
The inhibitory activity of benzil analogues is dependent on the ethane-1,2-dione moiety, which is present in 1,4-Bisbenzil.[8] This suggests that 1,4-Bisbenzil could also function as a carboxylesterase inhibitor. Inhibition of CEs can modulate the cytotoxicity of prodrugs, potentially reducing systemic toxicity or enhancing efficacy in target tissues.[9]
Cytotoxic Potential
Structurally related compounds, such as 1,4-bis(2-oxo-1-cycloalkylmethylene)benzenes, have demonstrated cytotoxic activity against various cancer cell lines, including murine P388 and L1210 cells, and human Molt 4/C8 and CEM T-lymphocytes.[10] This indicates that the 1,4-disubstituted benzene core with flanking carbonyl groups may be a valuable scaffold for the development of novel cytotoxic agents.
Signaling Pathways and Mechanisms of Action
The primary putative mechanism of action for 1,4-Bisbenzil in a drug development context is through the inhibition of carboxylesterases. This inhibition can have significant downstream effects on the metabolic activation of prodrugs.
Carboxylesterase-Mediated Prodrug Activation
The diagram below illustrates the proposed mechanism by which a carboxylesterase inhibitor like 1,4-Bisbenzil could modulate the therapeutic action of a prodrug such as CPT-11.
Conclusion
1,4-Bisbenzil is a readily synthesizable diketone with physicochemical properties that make it amenable to further investigation. While direct biological data is scarce, its structural similarity to known carboxylesterase inhibitors and cytotoxic compounds suggests its potential as a lead compound in drug discovery. Future research should focus on obtaining comprehensive spectral and solubility data, as well as conducting in vitro and in vivo studies to elucidate its biological activity and therapeutic potential, particularly in the context of enzyme inhibition and cancer chemotherapy.
References
- 1. 1,4-Bisbenzil | 3363-97-1 | TCI AMERICA [tcichemicals.com]
- 2. 1,4-Bisbenzil | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Bisbenzil | 3363-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1,4-Bisbenzil | 3363-97-1 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 1,4-Bisbenzil , >97.0%(HPLC) , 3363-97-1 - CookeChem [cookechem.com]
- 8. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases. | Sigma-Aldrich [merckmillipore.com]
- 9. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic 1,4-bis(2-oxo-1-cycloalkylmethylene)benzenes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

